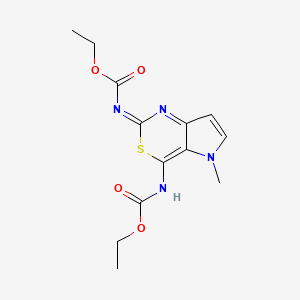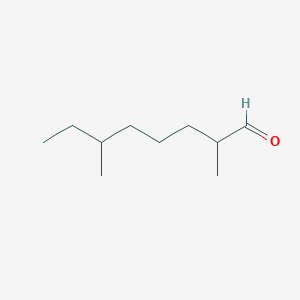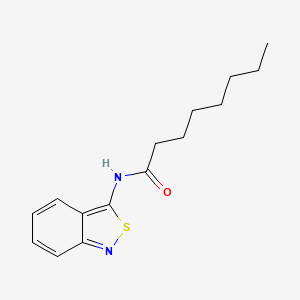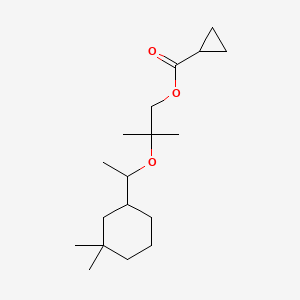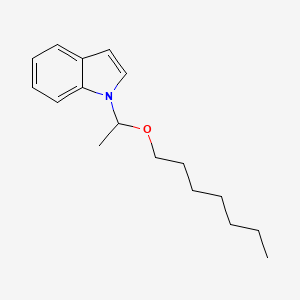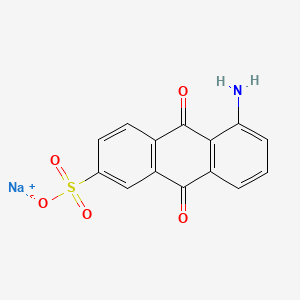
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a chemical compound with the molecular formula C14H8NNaO5S. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves the sulfonation of anthraquinone derivatives. One common method includes the nitration of dimethylaniline followed by sulfonation in a nitration mixture . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial production methods may vary, but they generally involve large-scale sulfonation processes using sulfuric acid and other reagents to achieve high yields of the compound .
Análisis De Reacciones Químicas
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.
Common reagents used in these reactions include sulfuric acid for sulfonation, chromium (VI) for oxidation, and various reducing agents for reduction reactions . The major products formed from these reactions are typically other anthraquinone derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its properties as an intermediate in drug synthesis.
Industry: It is employed in the production of dyes and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with molecular targets through its sulfonate and amino groups. These functional groups allow it to participate in various chemical reactions, including binding to specific enzymes or receptors in biological systems. The pathways involved often depend on the specific application, whether it is in dye synthesis or biological staining .
Comparación Con Compuestos Similares
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared to other anthraquinone derivatives, such as:
Disodium 1-amino-4-[3-(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Known as C.I.
Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound has additional benzoylamino and trimethylphenyl groups, which modify its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which make it particularly useful for certain industrial and research applications.
Propiedades
Número CAS |
30845-79-5 |
|---|---|
Fórmula molecular |
C14H8NNaO5S |
Peso molecular |
325.27 g/mol |
Nombre IUPAC |
sodium;5-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)8-5-4-7(21(18,19)20)6-10(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
HLQFHTSTLFRMFL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


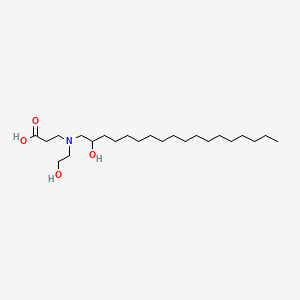
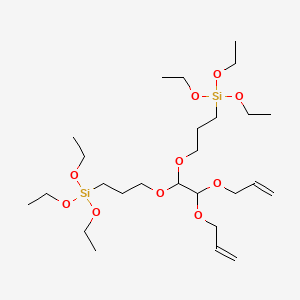
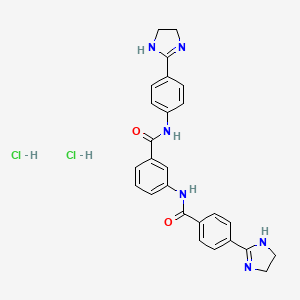
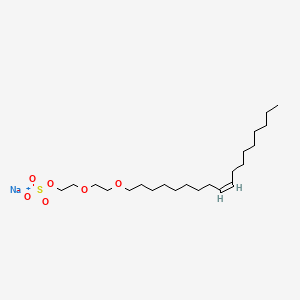
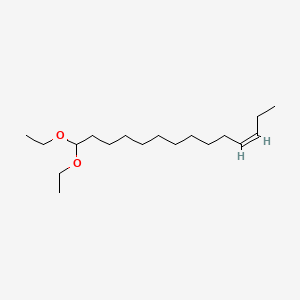


![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
